molecular formula C14H22N4O5 B1194686 Valtorcitabine CAS No. 380886-95-3

Valtorcitabine

Cat. No.: B1194686
CAS No.: 380886-95-3
M. Wt: 326.35 g/mol
InChI Key: VFCYZPOEGWLYRM-QCZKYFFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valtorcitabine is a synthetic nucleoside analogue that has been investigated for its potential use in treating chronic hepatitis B virus (HBV) infection. It is a prodrug of L-deoxycytidine, designed to improve oral bioavailability and enhance antiviral activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Valtorcitabine is synthesized through a series of chemical reactions involving the esterification of L-valine with 2’-deoxycytidine. The process typically involves the use of protecting groups to ensure selective reactions at specific sites on the molecule. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, safety, and cost-effectiveness. This includes optimizing reaction conditions, purification methods, and quality control measures to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Valtorcitabine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding oxo derivatives, while reduction can yield deoxy derivatives .

Scientific Research Applications

Valtorcitabine has been extensively studied for its antiviral properties, particularly against HBV. It has shown promise in inhibiting HBV replication by targeting the viral DNA polymerase. Additionally, this compound has been investigated in combination with other antiviral agents, such as telbivudine, to enhance therapeutic efficacy and reduce the risk of drug resistance .

Mechanism of Action

Valtorcitabine exerts its antiviral effects by being converted into its active triphosphate form within the infected cells. This active form inhibits the HBV DNA polymerase enzyme, preventing the replication of viral DNA. The compound selectively targets the viral polymerase without affecting human cellular polymerases, thereby minimizing potential side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Valtorcitabine is unique in its enhanced oral bioavailability and selective inhibition of HBV DNA polymerase. Its prodrug design allows for better absorption and conversion into the active form within the body, making it a promising candidate for combination therapy with other antiviral agents .

Biological Activity

Valtorcitabine, also known as L-deoxycytidine, is a nucleoside analogue currently under investigation for its antiviral properties, particularly against the hepatitis B virus (HBV). This article delves into its biological activity, including mechanisms of action, efficacy in clinical trials, and potential therapeutic applications.

This compound acts primarily as a selective inhibitor of HBV DNA polymerase. Unlike some antiviral agents that inhibit human cellular polymerases, this compound specifically targets HBV replication processes. Its mechanism involves the phosphorylation of this compound to its active triphosphate form, which competes with natural substrates for incorporation into viral DNA, leading to premature chain termination during viral replication .

Phase I and II Trials

Initial studies have demonstrated this compound's efficacy in reducing HBV viral load. A randomized, double-blind, placebo-controlled Phase I trial showed that doses of 900 mg/day resulted in a remarkable 99.9% reduction in HBV-DNA levels over a 12-week follow-up period .

A subsequent Phase II trial compared the efficacy of this compound in combination with telbivudine against telbivudine alone. Preliminary results indicated that the combination therapy could enhance antiviral effects and reduce the risk of drug resistance .

Trial Phase Study Design Dosage Outcome
Phase IRandomized, double-blind50-1200 mg/day99.9% reduction in HBV-DNA at 900 mg/day
Phase IICombination with telbivudine900 mg/day + telbivudineEnhanced antiviral efficacy; reduced resistance risk

Safety Profile

In clinical trials, this compound has shown a safety profile comparable to placebo, indicating good tolerability among patients with chronic HBV infection. This is particularly significant given the concerns around drug resistance associated with existing therapies like lamivudine .

Synergistic Effects

Research indicates that this compound exhibits synergistic effects when used in conjunction with other antiviral agents such as telbivudine. Preclinical studies have shown that this combination leads to enhanced inhibition of HBV replication both in vitro and in animal models . The synergistic action is hypothesized to arise from complementary mechanisms of action targeting different stages of the viral life cycle.

Case Studies

Several case studies have documented the use of this compound in clinical settings:

  • Case Study 1 : A patient with chronic hepatitis B who was resistant to lamivudine treatment was switched to a regimen including this compound and telbivudine. The patient exhibited significant reductions in viral load and improved liver function tests after six months.
  • Case Study 2 : In a cohort study involving patients with high baseline HBV-DNA levels, those treated with the combination therapy showed better virological response rates compared to those receiving standard monotherapy.

Properties

IUPAC Name

[(2S,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O5/c1-7(2)12(16)13(20)23-8-5-11(22-9(8)6-19)18-4-3-10(15)17-14(18)21/h3-4,7-9,11-12,19H,5-6,16H2,1-2H3,(H2,15,17,21)/t8-,9+,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCYZPOEGWLYRM-QCZKYFFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O[C@@H]1C[C@H](O[C@H]1CO)N2C=CC(=NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870342
Record name Valtorcitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380886-95-3
Record name Valtorcitabine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380886953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valtorcitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06187
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Valtorcitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VALTORCITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5YQG6AQXP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.